molecular formula C10H20N2O B6416593 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one CAS No. 1240574-37-1

3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one

Cat. No.: B6416593
CAS No.: 1240574-37-1
M. Wt: 184.28 g/mol
InChI Key: LHRIUZVIKDLLPN-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one is an organic compound with the molecular formula C10H20N2O. It is a derivative of butanone and piperazine, featuring a methyl group attached to both the butanone and piperazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 3-methylpiperazine with 3-methylbutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one
  • 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one
  • 1-(3-Methylpiperazin-1-yl)butan-1-one

Comparison: 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one is unique due to the presence of a methyl group on both the butanone and piperazine rings, which may influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-methyl-1-(3-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-4-11-9(3)7-12/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRIUZVIKDLLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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